molecular formula C13H12N4O B14087301 N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide

N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B14087301
M. Wt: 240.26 g/mol
InChI Key: UWRYISJANYVODR-YBEGLDIGSA-N
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Description

N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological activities.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have diverse medicinal applications.

Uniqueness

N’-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and development.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-5-4-7-14-9-11)16-17-13(18)12-6-2-3-8-15-12/h2-9H,1H3,(H,17,18)/b16-10-

InChI Key

UWRYISJANYVODR-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=N1)/C2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CN=CC=C2

Origin of Product

United States

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